![molecular formula C20H18N4O3S B2821855 7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-20-2](/img/no-structure.png)
7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It belongs to the class of heterocyclic compounds, specifically pyrimidines, which are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Scientific Research Applications
Synthetic Pathways and Reaction Mechanisms
Researchers have developed convenient synthesis methods for functionalized pyrimidine derivatives, which involve reactions of furan-2,3-dione with various reagents. For example, the reaction of furan-2,3-dione with thiosemicarbazones yields 1-methylenaminopyrimidine-2-thione derivatives through the loss of carbon dioxide and water (Akçamur et al., 1988). This reaction showcases the potential for creating diverse pyrimidine scaffolds, which could be further functionalized to obtain compounds with desired properties.
Biological Activity
The structural motif of pyrimido[4,5-d]pyrimidine is of particular interest due to its resemblance to biologically significant compounds. For instance, the synthesis and evaluation of 2,4-diamino-6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines have revealed their potential as inhibitors of mammalian dihydrofolate reductase, indicating significant antitumor activity (Grivsky et al., 1980). This highlights the relevance of exploring the biological activities of pyrimido[4,5-d]pyrimidine derivatives in the context of drug discovery and therapeutic applications.
Novel Heterocyclic Compounds
The synthesis of new heterocyclic compounds based on the reactions of arylmethylidene derivatives of furan-2(3H)-ones with binucleophilic reagents demonstrates the versatility of furan-based precursors in constructing complex molecules with potential biological activities (Aniskova et al., 2017). These synthetic strategies enable the creation of compounds with pyrimidine and pyridazine structural fragments, expanding the chemical space for drug discovery.
Future Directions
The development of new drugs and bioactive agents often involves the design and synthesis of new pyrimidine derivatives . Therefore, this compound and similar ones could be of interest in future research in medicinal chemistry. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 2-methylbenzyl mercaptan with 7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione followed by cyclization to form the final product.", "Starting Materials": [ "7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "2-methylbenzyl mercaptan" ], "Reaction": [ "Step 1: 7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and 2-methylbenzyl mercaptan are mixed together in a suitable solvent such as DMF or DMSO.", "Step 2: The mixture is heated to reflux temperature for several hours to allow for condensation to occur.", "Step 3: The resulting intermediate is then cyclized by heating with a suitable acid catalyst such as sulfuric acid or trifluoroacetic acid.", "Step 4: The final product, 7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, is obtained by purification through column chromatography or recrystallization." ] } | |
CAS No. |
847191-20-2 |
Molecular Formula |
C20H18N4O3S |
Molecular Weight |
394.45 |
IUPAC Name |
7-(furan-2-yl)-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H18N4O3S/c1-12-7-4-5-8-13(12)11-28-18-15-17(23(2)20(26)24(3)19(15)25)21-16(22-18)14-9-6-10-27-14/h4-10H,11H2,1-3H3 |
InChI Key |
VOGMQYGEFCNINR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2821773.png)
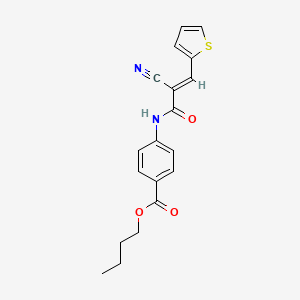
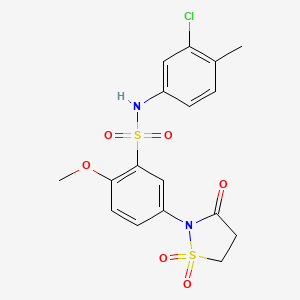
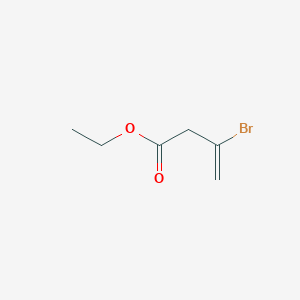
![(1s,4s)-N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2821781.png)
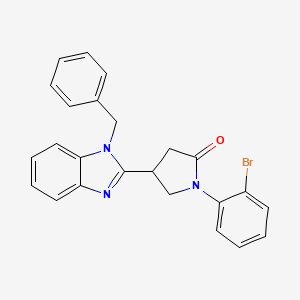
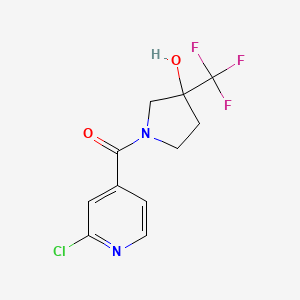

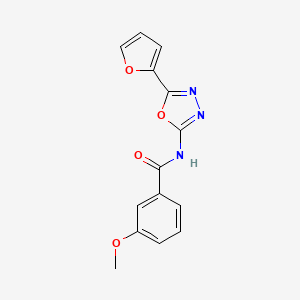
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2821786.png)
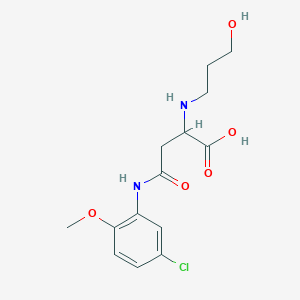

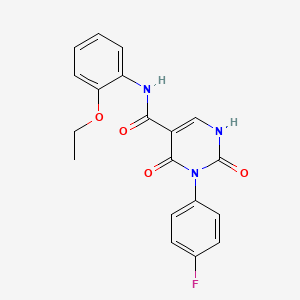
![3-Fluorosulfonyloxy-5-[1-(4-methyl-1,2,4-triazol-3-yl)ethylcarbamoyl]pyridine](/img/structure/B2821793.png)
